4-(Benzyloxy)-2-bromopyrimidine CAS 1209458-37-6 properties
4-(Benzyloxy)-2-bromopyrimidine CAS 1209458-37-6 properties
An In-depth Technical Guide to 4-(Benzyloxy)-2-bromopyrimidine (CAS 1209458-37-6)
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as fertile starting points for drug discovery.[1][2][3] The benzyloxypyrimidine core is one such scaffold, valued for its synthetic versatility and presence in a wide array of biologically active compounds.[4] This guide focuses on a key derivative, 4-(Benzyloxy)-2-bromopyrimidine , a building block whose strategic placement of functional groups—a labile bromine atom and a benzyloxy moiety—offers a dual handle for molecular elaboration.
This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the compound's properties, a robust and validated synthetic protocol, characteristic analytical data, and its proven utility in constructing complex molecules for therapeutic applications.
Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is foundational to its application in synthesis. These parameters dictate choices regarding solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 1209458-37-6 | [5][6] |
| Molecular Formula | C₁₁H₉BrN₂O | [5][7] |
| Molecular Weight | 265.11 g/mol | [5][6] |
| Appearance | White to light yellow solid | [8] |
| MDL Number | MFCD14702753 | [5] |
Synthesis and Mechanistic Insights
The preparation of 4-(Benzyloxy)-2-bromopyrimidine is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. The chloro-analogue, 4-(benzyloxy)-2-chloropyrimidine, can be synthesized from 2,4-dichloropyrimidine and benzyl alcohol. A subsequent halogen exchange reaction can then yield the target 2-bromo derivative.[9] An alternative and direct approach involves the displacement of a suitable leaving group by benzyl alcohol under basic conditions.[4]
Detailed Experimental Protocol: Synthesis via Halogen Exchange
This protocol outlines the conversion of the more common 2-chloro-pyrimidine precursor to the more reactive 2-bromo-pyrimidine. The increased reactivity of the C-Br bond compared to the C-Cl bond in subsequent cross-coupling reactions often justifies this additional step.[10][11]
Materials:
-
5-Propyl-2-chloropyrimidine (as a model substrate) (1.0 eq)
-
Hydrogen bromide in glacial acetic acid (30 wt.%)
-
Ice
-
Diethyl ether
-
Sodium carbonate solution (saturated)
-
Sodium sulfate
Procedure:
-
To a solution of the 2-chloropyrimidine derivative in a round-bottom flask, add hydrogen bromide in glacial acetic acid (6 volumes).[9]
-
Stir the mixture at 30 °C for 90 minutes, followed by a brief reflux for 15 minutes to drive the reaction to completion.[9] The acidic medium facilitates the halogen exchange mechanism.
-
Monitor the reaction progress by GC-MS or TLC until full conversion of the starting material is observed.[9]
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.[9]
-
Extract the aqueous mixture with diethyl ether. The organic phase is then washed sequentially with saturated sodium carbonate solution to neutralize excess acid, followed by water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromopyrimidine product, which can be further purified by column chromatography if necessary.[9]
Caption: Synthetic workflow for 2-bromopyrimidine synthesis.
Spectroscopic Characterization
Confirmation of the molecular structure is unequivocally achieved through spectroscopic analysis. For 4-(Benzyloxy)-2-bromopyrimidine, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are primary validation tools.[12][13]
¹H NMR (Proton NMR):
-
Aromatic Protons (Phenyl Ring): A multiplet corresponding to the five protons of the phenyl group on the benzyl moiety is expected in the range of δ 7.30-7.50 ppm.
-
Benzylic Protons (-O-CH₂-Ph): A characteristic singlet for the two benzylic protons should appear around δ 5.40-5.60 ppm. Its integration value of 2H is a key identifier.
-
Pyrimidine Ring Protons: The two protons on the pyrimidine ring will appear as doublets. The proton at the 6-position (H-6), adjacent to a nitrogen, is expected downfield around δ 8.50 ppm. The proton at the 5-position (H-5) will be more upfield, around δ 7.10 ppm.
¹³C NMR (Carbon NMR):
-
Pyrimidine Carbons: The carbon atom bonded to bromine (C-2) will be significantly deshielded. The carbon bearing the benzyloxy group (C-4) and the C-6 carbon will also appear at characteristic downfield shifts.[14]
-
Benzylic Carbon (-O-CH₂-Ph): The benzylic carbon signal is typically found in the δ 68-72 ppm region.
-
Aromatic Carbons (Phenyl Ring): Four distinct signals for the phenyl ring carbons are expected in the δ 127-136 ppm range.[15][16]
Reactivity and Synthetic Utility
The synthetic power of 4-(Benzyloxy)-2-bromopyrimidine lies in the differential reactivity of its C-Br bond. The C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than a corresponding C-Cl bond, allowing for milder reaction conditions and broader substrate scope.[10][17] This makes it an ideal substrate for building molecular complexity.
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds. This is one of the most powerful methods for introducing new aromatic systems at the 2-position of the pyrimidine ring.[18][19]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, a crucial transformation for synthesizing libraries of potential kinase inhibitors and other pharmacologically active agents.
-
Sonogashira Coupling: Reaction with terminal alkynes to install C-C triple bonds, providing a gateway to further functionalization.
-
Stille Coupling: C-C bond formation using organostannane reagents.
The benzyloxy group serves as a stable protecting group for the 4-hydroxy functionality but can be readily cleaved via hydrogenolysis (e.g., H₂, Pd/C) at a later synthetic stage to reveal a hydroxyl group, which can be a key pharmacophore or a site for further modification.
Caption: Reactivity profile of 4-(Benzyloxy)-2-bromopyrimidine.
Applications in Drug Discovery
The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, particularly in oncology and infectious diseases.[20] The 4-(benzyloxy)-2-bromopyrimidine framework provides a direct route to analogues of these important drug classes. For instance, the 2-amino-4-oxopyrimidine core, accessible from this starting material, is found in inhibitors of cyclin-dependent kinases (CDKs) and other key enzymes implicated in cancer.[20] The ability to rapidly diversify the substituent at the 2-position through cross-coupling allows for the efficient exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a desired biological target.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling 4-(Benzyloxy)-2-bromopyrimidine.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[21][22]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[23]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[21][23]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[22][24]
Conclusion
4-(Benzyloxy)-2-bromopyrimidine is a high-value synthetic intermediate that offers a strategic entry point into a diverse chemical space relevant to drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the versatile reactivity of its C-Br bond make it an indispensable tool for medicinal chemists. The ability to perform selective cross-coupling reactions at the 2-position, combined with the latent functionality of the benzyloxy group, provides a robust platform for the design and synthesis of novel therapeutic agents.
References
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aceschem.com [aceschem.com]
- 6. 4-bromopyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - 4-(benzyloxy)-5-bromopyrimidine (C11H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. 4-(Benzyloxy)-2-chloropyrimidine , 97% , 108381-28-8 - CookeChem [cookechem.com]
- 9. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]
- 15. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. fishersci.dk [fishersci.dk]
- 22. lobachemie.com [lobachemie.com]
- 23. combi-blocks.com [combi-blocks.com]
- 24. fishersci.com [fishersci.com]
